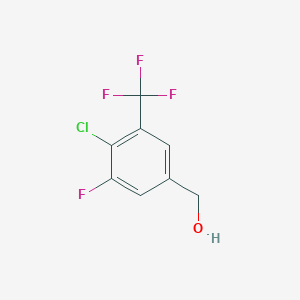
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Descripción general
Descripción
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1431329-65-5 . It has a molecular weight of 228.57 . The IUPAC name for this compound is (4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)methanol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is 1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a solid at ambient temperature . It has a molecular weight of 228.57 .Aplicaciones Científicas De Investigación
Synthesis of α-trifluoromethyl α-amino acids : This compound is used in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. It demonstrates that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic Tfm-Gly equivalent, useful in rearrangements and transformations in organic chemistry (Burger et al., 2006).
Formation of benzyl fluoromethyl ethers : This compound is involved in the oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers selectively in good yields. This is significant in the context of synthetic organic chemistry, where the introduction of fluorine atoms can profoundly influence the properties of organic molecules (Ochiai et al., 2009).
Synthesis of trifluoromethyl derivatives : It is used in the synthesis of trifluoromethyl derivatives from homoallylic alcohols. This showcases its role in the generation of compounds with the trifluoromethyl group, which is a crucial functional group in many pharmaceutical and agrochemical compounds (Duan & Chen, 1994).
Mild and metal-free synthesis of fluorinated heterocycles : This compound is instrumental in the development of a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, leading to the formation of fluorinated heterocycles. This is particularly relevant in the field of medicinal chemistry, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability (Parmar & Rueping, 2014).
Synthesis of antimicrobial agents : It is used in the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, which have been investigated for their antimicrobial properties. This indicates its potential applications in developing new antimicrobial compounds (Rathore & Kumar, 2006).
Propiedades
IUPAC Name |
[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSFATZQDCRCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



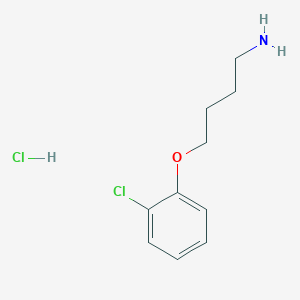
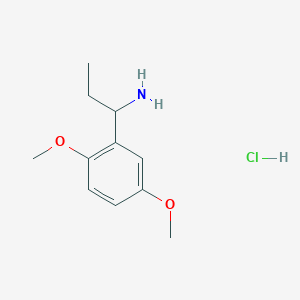
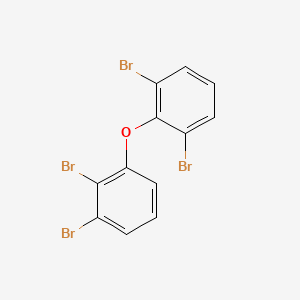
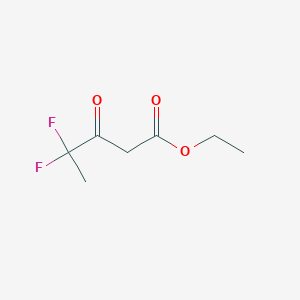
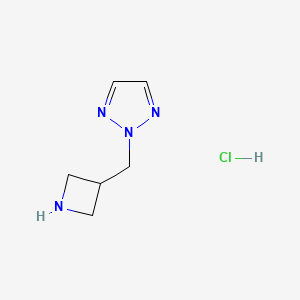
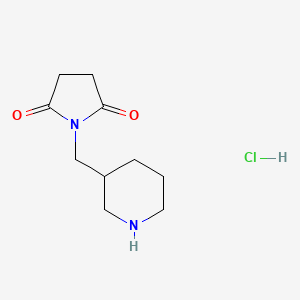
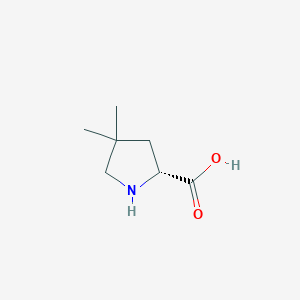
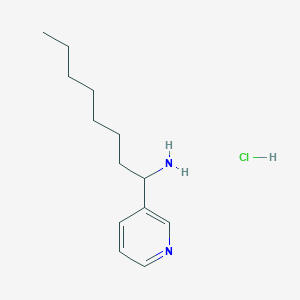
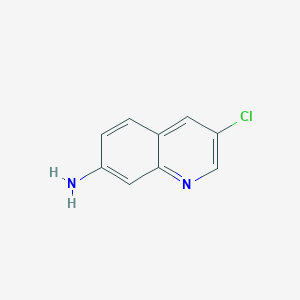
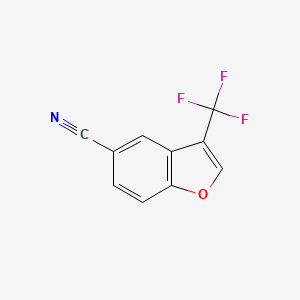
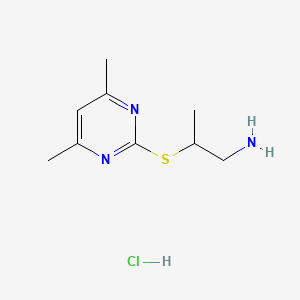
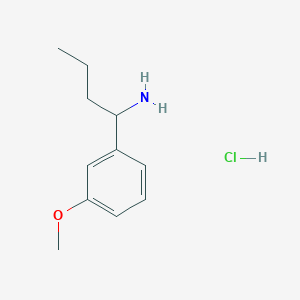
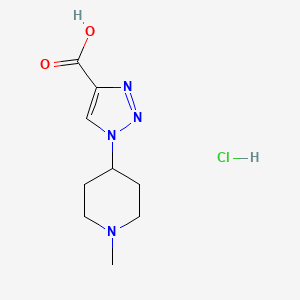
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)